[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene
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Overview
Description
[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene is a chemical compound with the molecular formula C11H11F3 It is characterized by the presence of a trifluoromethyl group attached to a pentenyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene typically involves the reaction of a suitable trifluoromethylated precursor with a benzene derivative. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Alkanes.
Substitution: Nitrobenzene, sulfonated benzene, or halogenated benzene derivatives.
Scientific Research Applications
[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene can be compared with other trifluoromethylated compounds, such as:
- [(3E)-5,5,5-Trifluoro-3-penten-1-yl]toluene
- [(3E)-5,5,5-Trifluoro-3-penten-1-yl]aniline
These compounds share the trifluoromethyl group but differ in their substituents on the benzene ring, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C11H11F3 |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
[(E)-5,5,5-trifluoropent-3-enyl]benzene |
InChI |
InChI=1S/C11H11F3/c12-11(13,14)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2/b9-5+ |
InChI Key |
DUEJRHFJDXFPQX-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(F)(F)F |
Origin of Product |
United States |
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